molecular formula C6H7NO2 B7803802 Ethyl 2-cyanoacrylate CAS No. 25067-30-5

Ethyl 2-cyanoacrylate

Cat. No. B7803802
CAS RN: 25067-30-5
M. Wt: 125.13 g/mol
InChI Key: FGBJXOREULPLGL-UHFFFAOYSA-N
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Patent
US04587059

Procedure details

494.0 g (2.074 moles) of 2,4-dicyanoglutaric acid diethyl ester were reacted in the absence of water with 44.8 g of polyoxymethylene (92%; 1.372 moles) and 3 g of a 30% solution of sodium methylate in methanol (0.0167 mole). The quantity of sodium methylate used corresponded to an excess of 1.25 millimoles per mole of dicyanoglutarate. The reaction was carried out over a period of 45 minutes at a temperature of 100° C.-130° C. The water present was then removed using an oil pump vacuum. Thermolysis produced 154.5 g (1.236 moles) of 2-cyanoacrylic acid ethyl ester after distillation. The yield thus amounted to 31.3% by weight, based on 2,4-dicyanoglutarate.
Quantity
494 g
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0167 mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dicyanoglutarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([C:15]#[N:16])[CH2:6]C(C#N)C(OCC)=O)[CH3:2].C[O-].[Na+].C(OC(=O)CCCC(OC#N)=O)#N>CO.O>[CH2:1]([O:3][C:4](=[O:17])[C:5]([C:15]#[N:16])=[CH2:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
494 g
Type
reactant
Smiles
C(C)OC(C(CC(C(=O)OCC)C#N)C#N)=O
Name
polyoxymethylene
Quantity
44.8 g
Type
reactant
Smiles
O(C[*:2])[*:1]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.0167 mol
Type
catalyst
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
dicyanoglutarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)OC(CCCC(=O)OC#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water present was then removed

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(C(=C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.236 mol
AMOUNT: MASS 154.5 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04587059

Procedure details

494.0 g (2.074 moles) of 2,4-dicyanoglutaric acid diethyl ester were reacted in the absence of water with 44.8 g of polyoxymethylene (92%; 1.372 moles) and 3 g of a 30% solution of sodium methylate in methanol (0.0167 mole). The quantity of sodium methylate used corresponded to an excess of 1.25 millimoles per mole of dicyanoglutarate. The reaction was carried out over a period of 45 minutes at a temperature of 100° C.-130° C. The water present was then removed using an oil pump vacuum. Thermolysis produced 154.5 g (1.236 moles) of 2-cyanoacrylic acid ethyl ester after distillation. The yield thus amounted to 31.3% by weight, based on 2,4-dicyanoglutarate.
Quantity
494 g
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0167 mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dicyanoglutarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([C:15]#[N:16])[CH2:6]C(C#N)C(OCC)=O)[CH3:2].C[O-].[Na+].C(OC(=O)CCCC(OC#N)=O)#N>CO.O>[CH2:1]([O:3][C:4](=[O:17])[C:5]([C:15]#[N:16])=[CH2:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
494 g
Type
reactant
Smiles
C(C)OC(C(CC(C(=O)OCC)C#N)C#N)=O
Name
polyoxymethylene
Quantity
44.8 g
Type
reactant
Smiles
O(C[*:2])[*:1]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.0167 mol
Type
catalyst
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
dicyanoglutarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)OC(CCCC(=O)OC#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water present was then removed

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(C(=C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.236 mol
AMOUNT: MASS 154.5 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.